Mineralocorticoid Receptor Antagonist Potency: A Direct Head-to-Head Comparison
In a direct comparison of mineralocorticoid receptor (MR) antagonism, 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine (CHEMBL4528177) exhibited an IC50 of 6309.57 nM (6.3 µM) [1]. This contrasts sharply with a structurally related but more optimized MR antagonist (CHEMBL4572476), which achieved an IC50 of 2.5 nM under identical assay conditions [2]. This 2500-fold difference in potency underscores that while the compound possesses intrinsic activity, its primary value lies as a synthetic intermediate for further optimization rather than as a final drug candidate.
| Evidence Dimension | Mineralocorticoid receptor (MR) antagonism |
|---|---|
| Target Compound Data | IC50 = 6309.57 nM |
| Comparator Or Baseline | CHEMBL4572476 IC50 = 2.5 nM |
| Quantified Difference | ~2500-fold less potent |
| Conditions | Antagonist activity at gal4-fused human mineralocorticoid receptor LBD expressed in UAS-MR-bla HEK293 cells by luciferase reporter gene assay |
Why This Matters
This quantitative comparison confirms the compound's role as a viable starting point for medicinal chemistry campaigns targeting MR, where its potency can be improved through structural elaboration.
- [1] TargetMine. Activity report for CHEMBL4528177. IC50 = 6309.57 nM. Accessed 2024. View Source
- [2] BindingDB. BDBM50531598 (CHEMBL4572476). IC50 = 2.5 nM for human MR. Accessed 2024. View Source
